2-(5-Cloro-piridin-2-il)-2-metilpropan-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

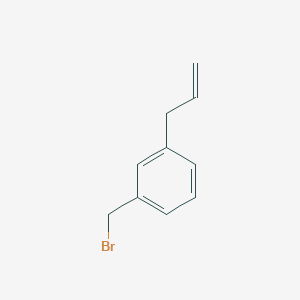

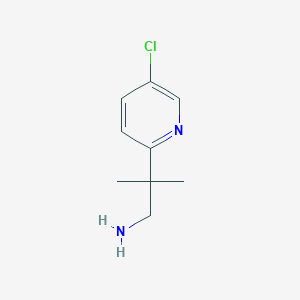

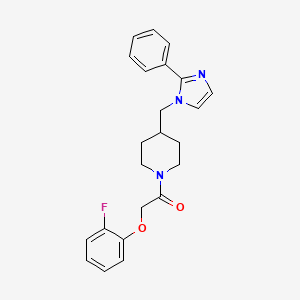

The compound “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” likely belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would likely include a pyridine ring with a chlorine atom at the 5-position and a 2-methylpropan-1-amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on the specific conditions and reagents used. For instance, it might undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on its specific structure. For instance, similar compounds like “2-(5-chloropyridin-2-yl)acetic acid” have a density of 1.4±0.1 g/cm³, a boiling point of 295.9±25.0 °C at 760 mmHg, and a molar refractivity of 40.4±0.3 cm³ .Mecanismo De Acción

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is similar to that of other psychedelics such as LSD and psilocybin. It binds to the 5-HT2A receptor and activates it, leading to changes in the activity of neurons in various regions of the brain. This results in altered perception, mood, and cognition. The exact mechanism by which this occurs is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as serotonin and dopamine.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine are similar to those of other psychedelics. It can cause changes in perception, mood, and cognition, as well as alterations in sensory processing and time perception. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and changes in body temperature. The effects of the drug can last for several hours.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a valuable tool for investigating the receptor's function. Its relatively simple synthesis method and availability also make it accessible for research purposes. However, the drug's potential for abuse and safety concerns limit its use in certain contexts. Researchers must take precautions to ensure the safety of subjects and follow ethical guidelines when using the drug in experiments.

Direcciones Futuras

There are several future directions for research on 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new compounds based on the structure of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine that may have improved therapeutic properties or reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the brain and body.

Métodos De Síntesis

The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves the reaction of 2C-C with 2-(5-chloro-2-pyridyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The process is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

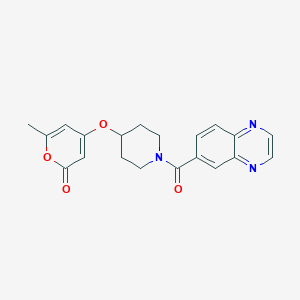

- Investigadores han explorado el potencial anti-fibrótico de este compuesto. En un estudio, se sintetizaron y evaluaron nuevos derivados de 2-(piridin-2-il) pirimidina (incluido nuestro compuesto) contra células estelares hepáticas inmortalizadas de rata (HSC-T6). Algunos de estos derivados exhibieron mejores actividades anti-fibróticas que los medicamentos existentes como Pirfenidona y Bipy55′DC .

- Ácido 5-Cloropiridina-2-borónico, un compuesto relacionado, se utiliza como reactivo en la síntesis orgánica. También desempeña un papel en los procesos de acoplamiento de Suzuki-Miyaura .

- Los derivados de pirimidina, incluidos los que contienen la parte de piridina, han demostrado actividades antimicrobianas y antivirales .

Actividad Anti-Fibrótica

Síntesis Orgánica y Acoplamiento de Suzuki-Miyaura

Propiedades Antimicrobianas y Antivirales

Potencial Antitumoral

Propiedades

IUPAC Name |

2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBDTZZWHNPTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)

![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)

![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)

![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)

![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)

![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)

![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)